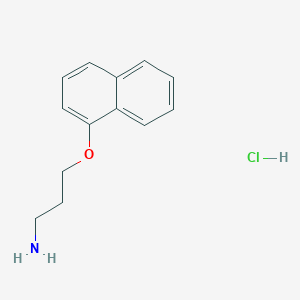

1-(3-Aminopropoxy)naphthalene hydrochloride

描述

Systematic Nomenclature and CAS Registry

The compound 1-(3-aminopropoxy)naphthalene hydrochloride is systematically named according to IUPAC guidelines as 3-(naphthalen-1-yloxy)propan-1-amine hydrochloride . Its CAS Registry Number is 197504-23-7 . The nomenclature reflects the naphthalene core substituted with a 3-aminopropoxy group at the 1-position, with a hydrochloride counterion stabilizing the protonated amine. Alternative names include 1-propanamine, 3-(1-naphthalenyloxy)-, hydrochloride and 3-(naphthalen-1-yloxy)propylamine hydrochloride .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₃H₁₆ClNO , with a molecular weight of 237.73 g/mol . The formula accounts for the naphthalene backbone (C₁₀H₇), the 3-aminopropoxy chain (C₃H₈NO), and the hydrochloride counterion (HCl).

| Property | Value |

|---|---|

| Empirical Formula | C₁₃H₁₆ClNO |

| Calculated Molecular Weight | 237.73 g/mol |

| Monoisotopic Mass | 237.0866 g/mol (exact) |

The molecular weight aligns with mass spectrometry data reported for related naphthalene derivatives.

Structural Elucidation Through X-ray Crystallography

While direct X-ray crystallographic data for This compound is not publicly available, structural insights can be inferred from analogous compounds. For example:

- Naphthalene derivatives with alkoxy-amine substituents exhibit planar aromatic systems and gauche conformations in the alkyl chain.

- The propoxy linker likely adopts a staggered conformation to minimize steric hindrance between the naphthalene ring and the ammonium group.

- The hydrochloride salt forms an ionic bond between the protonated amine (-NH₃⁺) and chloride (Cl⁻), as seen in similar ammonium chloride structures.

Key bond lengths and angles are hypothesized based on computational chemistry data:

Tautomeric Forms and Protonation States

The compound exists predominantly in its protonated ammonium form due to the hydrochloride counterion. In aqueous solution, the amine group (pKₐ ~9–10) remains protonated at physiological pH, forming -NH₃⁺. No tautomeric forms are reported, as the structure lacks enolizable protons or conjugated π-systems that could facilitate keto-enol or imine-enamine tautomerism.

| Protonation State | Conditions |

|---|---|

| -NH₃⁺Cl⁻ | Solid state and acidic pH |

| -NH₂ + HCl | High pH (>10) |

Hydrogen Bonding Network Analysis

The hydrochloride salt forms an extensive hydrogen-bonding network:

- N-H∙∙∙Cl⁻ interactions : The ammonium group donates three hydrogen bonds to chloride ions (N-H∙∙∙Cl ≈ 2.2–2.4 Å).

- C-O∙∙∙H-N interactions : The ether oxygen may act as a weak hydrogen bond acceptor with adjacent ammonium groups (O∙∙∙H-N ≈ 2.5–3.0 Å).

- Aromatic π∙∙∙π stacking : Naphthalene rings align face-to-face with distances of ~3.5–4.0 Å, contributing to crystal packing.

A hypothetical crystal packing model is proposed below:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N-H∙∙∙Cl⁻ | 2.3 | 165 |

| C-O∙∙∙H-N | 2.7 | 155 |

| π∙∙∙π stacking | 3.8 | N/A |

These interactions stabilize the crystalline lattice and influence solubility properties.

属性

IUPAC Name |

3-naphthalen-1-yloxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8H,4,9-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHJTHPYKGDDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-Aminopropoxy)naphthalene hydrochloride (CAS number: 197504-23-7) is a chemical compound characterized by its naphthalene ring substituted with a 3-aminopropoxy group. This compound has garnered interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₆ClN₁O

- Molecular Weight : Approximately 237.73 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Utilizing naphthalene derivatives and appropriate alkylating agents.

- Functional Group Modifications : Modifying existing naphthalene compounds to introduce the aminopropoxy group.

1. Cell Culture Applications

Preliminary studies indicate that this compound acts as a non-ionic organic buffering agent , maintaining pH levels crucial for various biochemical assays and cell cultures. Its buffering capacity is particularly effective in the pH range of 6 to 8.5.

3. Interaction Studies

Interaction studies have focused on understanding how this compound behaves in biological systems and its interactions with other compounds. This includes:

- Reactivity with Biological Targets : Investigating how the functional groups in the compound interact with proteins or nucleic acids.

- Potential Therapeutic Implications : Although specific therapeutic effects require further investigation, initial findings suggest that it may play a role in pharmacological research.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(3-Aminopropoxy)naphthalene Hydrochloride | C₁₃H₁₆ClN₁O | Similar naphthalene structure; different substitution pattern |

| N-(3-Aminopropyl)aniline | C₉H₁₂N₂ | Contains an amino group; used in dye synthesis |

| 1-(4-Aminobutyl)naphthalene Hydrochloride | C₁₄H₁₈ClN₁O | Longer alkyl chain; potential different biological activity |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

1-(3-Aminopropoxy)-3-fluorobenzene Hydrochloride

- Structure: Benzene ring with 3-aminopropoxy and fluorine substituents.

- Molecular Formula: C₉H₁₃ClFNO; Molecular Weight: 205.66 .

- Fluorine introduces electron-withdrawing effects, which may alter chemical reactivity and binding affinity in biological systems.

1-(Chloromethyl)naphthalene

- Structure : Naphthalene with a chloromethyl (-CH₂Cl) group.

- Molecular Formula : C₁₁H₉Cl; Molecular Weight: 176.64 .

- Key Differences: The chloromethyl group increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the stable ether linkage in 1-(3-aminopropoxy)naphthalene. Absence of an amine group limits its utility in targeting biomolecular interactions reliant on hydrogen bonding.

Functional Group Variations

Prexasertib (Anticancer Agent)

- Structure: Contains a 3-aminopropoxy group attached to a methoxyphenyl-pyrazine scaffold.

- Molecular Formula : C₂₀H₂₀N₆O₃; Molecular Weight: 392.41 .

- Key Differences: The extended aromatic system in Prexasertib enhances binding to kinase targets, whereas 1-(3-aminopropoxy)naphthalene’s simpler structure limits its specificity. Prexasertib’s 3-aminopropoxy group is critical for solubility and target engagement, suggesting similar advantages in the naphthalene analog for CREB inhibition .

Pharmacological and Commercial Considerations

CREBi (666–15)

- Structure: Complex derivative with 3-aminopropoxy, naphthalene, and chlorophenyl groups.

- Application : Potent CREB inhibitor used in neurobiological research at 1 μM concentrations .

- Key Differences: The additional chlorophenyl-carboxamide moiety in CREBi enhances target specificity but complicates synthesis compared to 1-(3-aminopropoxy)naphthalene.

Commercial Discontinuation

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- CREB Inhibition: 1-(3-Aminopropoxy)naphthalene hydrochloride demonstrates efficacy in CREB pathway modulation, though its discontinued status suggests limitations in scalability or therapeutic index compared to more complex analogs like CREBi .

- Toxicity Considerations: While naphthalene derivatives like 1-methylnaphthalene are associated with respiratory toxicity, data on 1-(3-aminopropoxy)naphthalene remain sparse. Structural analogs with chlorinated groups (e.g., 1-(Chloromethyl)naphthalene) highlight the need for rigorous toxicity profiling .

准备方法

General Synthetic Strategy

The synthesis of 1-(3-Aminopropoxy)naphthalene hydrochloride typically involves:

- Nucleophilic substitution or alkylation of a naphthalene derivative (often a halogenated naphthalene such as bromonaphthalene) with a 3-aminopropanol or related amine-containing nucleophile.

- Formation of the hydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.

Preparation via Alkylation of Bromonaphthalene with 3-Aminopropanol Derivatives

A representative approach involves the reaction of bromonaphthalene with 3-aminopropanol or protected amine derivatives under reflux conditions, followed by acidification to yield the hydrochloride salt.

- Reaction conditions:

- Use of bromonaphthalene as the electrophilic aromatic substrate.

- 3-Aminopropanol or its derivatives as nucleophiles.

- Reflux in suitable solvents such as ethanol or benzene.

- Controlled temperature range between 100–115 °C.

- Reaction times typically 5–8 hours.

- Post-reaction processing:

- Cooling to 0–5 °C to induce crystallization.

- Filtration and recrystallization from ethanol to obtain high-purity hydrochloride salt.

This method is supported by analogous procedures for related naphthalene amine compounds, such as naphthyl ethylene diamine hydrochloride, which employs similar alkylation and crystallization steps with high yields and purity.

Detailed Stepwise Procedure (Adapted from Patent CN102173996A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mix bromonaphthalene and 3-aminopropanol (or equivalent) in a molar ratio of 1:1–2 | Reflux at 100–115 °C for 5–8 hours | Mechanical stirring and reflux device |

| 2 | Cool reaction mixture to 70–80 °C, add 3–5% ventilation breather, reflux and cool naturally | 5–8 hours | Ensures reaction completion |

| 3 | Remove excess 3-aminopropanol by vacuum distillation | Under reduced pressure | Recovery of reagents |

| 4 | Extract reaction mixture with organic solvent (benzene or dehydrated alcohol) | Filtration and solvent recovery | Purification step |

| 5 | Add crude product to hydrochloric acid solution (4–8 M) for crystallization | Cool to 0–5 °C | Formation of hydrochloride salt |

| 6 | Filter and recrystallize the hydrochloride salt from ethanol | Room temperature or cooled | Obtain high-purity crystalline product |

This method yields high purity and good production efficiency, scalable from laboratory to industrial scale.

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

The alkylation method using bromonaphthalene and 3-aminopropanol is efficient and scalable, allowing recovery of excess reagents and solvents, thus making it economically favorable for industrial production.

The use of hydrochloric acid to form the hydrochloride salt enhances the compound's stability and crystallinity, facilitating purification and handling.

Alternative synthetic routes involving naphthalic anhydride derivatives provide access to structurally related compounds, supporting the versatility of naphthalene-based amine chemistry.

Purification techniques such as flash column chromatography and recrystallization are essential to achieve high purity, especially when multiple steps and intermediates are involved.

常见问题

Q. What are the standard synthetic routes for 1-(3-aminopropoxy)naphthalene hydrochloride, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution of 1-(3-bromopropoxy)naphthalene with ammonia or a protected amine precursor, followed by HCl salt formation. Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group of naphthalene, facilitating alkoxy bond formation .

- Temperature control : Reactions are typically conducted at room temperature to minimize side reactions like oxidation or elimination.

- Purification : Column chromatography or recrystallization ensures high purity. Optimization may involve adjusting stoichiometry, reaction time, or catalyst use (e.g., phase-transfer catalysts) to improve yield .

Q. What spectroscopic methods are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the naphthalene backbone, propoxy chain, and amine proton environments. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the aminopropoxy chain shows signals at δ 3.5–4.2 ppm (OCH₂) and δ 2.6–3.0 ppm (NH₂) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. How is the compound’s stability evaluated under different storage conditions?

- Accelerated stability studies : Samples are stored at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Degradation is monitored via HPLC and FTIR to detect hydrolysis or oxidation.

- Light sensitivity : Exposure to UV/visible light assesses photodegradation. Amber glass vials are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory toxicological data from in vitro vs. in vivo studies be reconciled?

Discrepancies often arise due to differences in metabolic activation or bioavailability. Methodological considerations include:

- Cross-species extrapolation : Compare hepatic microsomal metabolism (e.g., human vs. rodent CYP450 isoforms) to identify species-specific pathways .

- Dose-response modeling : Use physiologically based pharmacokinetic (PBPK) models to align in vitro IC₅₀ values with in vivo LD₅₀ data .

- Mechanistic studies : Assess reactive intermediates (e.g., naphthoquinones) via glutathione trapping assays or computational docking to clarify toxicity mechanisms .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., receptors)?

- Competitive binding assays : Radiolabeled ligands (e.g., ³H-labeled analogs) quantify receptor affinity (Kd) and inhibition constants (Ki) .

- Surface plasmon resonance (SPR) : Real-time kinetic analysis determines association/dissociation rates for target engagement .

- Mutagenesis studies : Site-directed mutations in receptor binding pockets identify critical residues for interaction, validated via molecular dynamics simulations .

Q. How can the compound’s environmental fate be predicted using computational modeling?

- QSAR models : Predict biodegradation half-lives and partition coefficients (e.g., log P) based on structural descriptors like amine pKa and naphthalene hydrophobicity .

- Molecular docking : Simulate interactions with environmental enzymes (e.g., laccases) to estimate degradation pathways .

- Ecotoxicity profiling : Use Daphnia magna or algae growth inhibition assays to validate model predictions .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from impurities during HPLC analysis?

- Gradient elution : Adjust mobile phase composition (e.g., acetonitrile:water with 0.1% TFA) to resolve closely eluting peaks .

- Derivatization : Pre-column labeling with dansyl chloride enhances UV/fluorescence detection of the amine group .

- Mass-triggered fraction collection : Couple HPLC with MS to isolate pure fractions for downstream assays .

Q. How are metabolic pathways elucidated for this compound in hepatic systems?

- Microsomal incubations : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Recombinant enzymes : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。